Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
Description
Overview of Methylxanthine Alkaloids in Chemical Biology
Methylxanthines are a class of naturally occurring and synthetic compounds derived from xanthine (B1682287), a purine (B94841) base. nih.govrsc.org This family includes well-known substances such as caffeine (B1668208) (1,3,7-trimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine), alongside theophylline (B1681296) (1,3-dimethylxanthine). nih.gov These compounds are found in common dietary sources like coffee, tea, and cocoa. rsc.orgresearchgate.net
In the realm of chemical biology, methylxanthines are recognized for their broad spectrum of physiological effects. nih.gov They are known to act as inhibitors of phosphodiesterase (PDE) enzymes and as antagonists of adenosine (B11128) receptors. chemicalbook.comwikipedia.orgdrugbank.com The specific physiological response to a methylxanthine is determined by its substitution pattern, which influences its affinity for various biological targets. nih.gov The ability of these molecules to readily cross cellular membranes and interact with various components of the cellular machinery makes them a subject of ongoing research and drug development. nih.govnih.gov
The Theophylline Core as a Scaffold for Rational Drug Design
The theophylline molecule serves as a "privileged scaffold" in drug design, a concept referring to molecular frameworks that are able to bind to multiple biological targets. nih.govmdpi.com Its rigid, heterocyclic structure provides a solid foundation for the addition of various functional groups, allowing for the systematic exploration of structure-activity relationships. nih.gov The core structure of theophylline consists of a pyrimidinedione ring fused to an imidazole (B134444) ring. nih.gov
The versatility of the theophylline scaffold has been exploited to develop a wide range of derivatives with diverse pharmacological activities. nih.govnih.gov By modifying the substituents at different positions on the purine ring, medicinal chemists can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov This has led to the investigation of theophylline analogs for conditions beyond respiratory diseases, including neurodegenerative disorders. nih.govrsc.org
Rationale for Strategic Substitution at the 8-Position in Theophylline Analogs
The 8-position of the theophylline ring is a key site for chemical modification, as substituents at this position can significantly influence the compound's interaction with its biological targets. nih.govresearchgate.net
The introduction of substituents at the 8-position of theophylline can be achieved through various synthetic strategies. A common method involves the use of 8-bromotheophylline (B15645) as a starting material, which can then undergo nucleophilic substitution reactions with a variety of reagents to introduce the desired functional group. nih.gov Another approach involves the condensation of 5,6-diamino-1,3-dimethyluracil (B14760) with aldehydes, followed by oxidative cyclization to yield the 8-substituted theophylline derivative. nih.gov
The choice of the substituent is guided by the desired pharmacological profile. For instance, the introduction of a cyclohexenyl group, as in Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, introduces a lipophilic moiety that can alter the compound's solubility and ability to cross biological membranes.
Modification at the 8-position of theophylline has been shown to have a profound impact on its pharmacological properties. nih.gov Research has demonstrated that 8-substituted theophylline derivatives can exhibit a range of activities, including enhanced bronchodilator effects and potential antibacterial properties. nih.gov The nature of the substituent at this position can influence the compound's affinity and selectivity for different subtypes of adenosine receptors and phosphodiesterase enzymes. nih.govnih.gov For example, some 8-substituted analogs have shown increased potency as inhibitors of specific PDE isozymes. nih.gov The strategic placement of different functional groups at this position allows for the development of theophylline derivatives with tailored therapeutic actions.
Structure
3D Structure
Properties
CAS No. |
74039-69-3 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
8-(cyclohexen-1-ylmethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H18N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3,(H,15,16) |
InChI Key |
VVXQBRAMOXSDLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CCCCC3 |
Origin of Product |
United States |
Synthetic Methodologies for Theophylline, 8 1 Cyclohexen 1 Ylmethyl
General Synthetic Routes to 8-Alkyl/Aryl Theophylline (B1681296) Derivatives
The introduction of substituents at the 8-position of theophylline is a widely explored area in medicinal chemistry. nih.govresearchgate.net The most prevalent approach involves the nucleophilic substitution of a leaving group at the C8 position. A common precursor for these syntheses is 8-bromotheophylline (B15645), which can be readily prepared from theophylline. The bromine atom at the C8 position is susceptible to displacement by a variety of nucleophiles.
A general and widely utilized method for the synthesis of 8-substituted theophylline derivatives is the reaction of 8-chlorotheophylline (B119741) with a suitable nucleophile. For instance, new derivatives of 8-chlorotheophylline have been synthesized by reacting it with 4-amino acetophenone. orientjchem.org This highlights the reactivity of the halogen at the 8-position towards nucleophilic attack.
The alkylation of the theophylline ring can also be achieved by direct reaction with alkyl halides in the presence of a base. The choice of base and solvent system is crucial for the regioselectivity and yield of the reaction. Common bases include alkali metal carbonates, hydroxides, and organic amines. Polar aprotic solvents such as dimethylformamide (DMF) are often employed to facilitate the reaction. nih.gov
Detailed Synthesis of the 1-cyclohexen-1-ylmethyl Moiety and its Coupling to the Theophylline Scaffold
The synthesis of the target molecule necessitates the preparation of a reactive intermediate containing the 1-cyclohexen-1-ylmethyl moiety. A plausible and efficient route to this intermediate is through the allylic bromination of 1-methylcyclohexene. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. The reaction proceeds via a free-radical mechanism, leading to the formation of 1-(bromomethyl)cyclohex-1-ene. This allylic halide is then a suitable electrophile for the subsequent coupling reaction.
An alternative pathway to the key intermediate involves the synthesis of (cyclohex-1-en-1-yl)methanol. This alcohol can be prepared through various methods, including the reduction of cyclohex-1-enecarbaldehyde. The resulting alcohol can then be converted to the corresponding halide, such as the bromide or chloride, using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Once the 1-(halomethyl)cyclohex-1-ene is obtained, it is coupled with theophylline. This is typically achieved by reacting theophylline with the alkyl halide in a suitable solvent, such as DMF or acetonitrile (B52724), in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the N7 or N9 nitrogen of the theophylline ring, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the 1-(halomethyl)cyclohex-1-ene, displacing the halide and forming the desired C-N bond. The reaction is generally heated to ensure a reasonable reaction rate and yield.
Advanced Synthetic Approaches and Yield Optimization
To enhance the efficiency and yield of the synthesis of 8-(1-cyclohexen-1-ylmethyl)theophylline, several advanced synthetic strategies can be employed.
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a water-soluble nucleophile (like the theophylline anion) and an organic-soluble electrophile (the alkyl halide). acsgcipr.orgmdpi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. researchgate.net This can lead to milder reaction conditions, reduced reaction times, and improved yields by overcoming solubility issues.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org While more commonly used for aryl-aryl or aryl-alkyl couplings, palladium-catalyzed allylic alkylation could be a viable approach. nih.govrsc.org In this scenario, a palladium(0) catalyst could activate the allylic halide, forming a π-allylpalladium complex. This complex would then be susceptible to nucleophilic attack by the theophylline anion. This method can offer high selectivity and functional group tolerance.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. The alkylation of heterocycles is a class of reactions that often benefits from microwave assistance.
Optimization of Reaction Conditions: Systematic optimization of parameters such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing the yield of the desired product. mdpi.com For instance, using a stronger, non-nucleophilic base might favor the deprotonation of theophylline without competing with the alkylation reaction. The choice of solvent can also influence the solubility of the reactants and the rate of the SN2 reaction.
Stereochemical Considerations in the Synthesis of Cyclohexenyl Derivatives
The synthesis of the 1-cyclohexen-1-ylmethyl moiety and its subsequent derivatives does not inherently introduce a stereocenter in the cyclohexene (B86901) ring itself in the context of the target molecule. However, if the cyclohexene ring were to be further substituted, stereochemical control would become a critical aspect of the synthesis.
The Diels-Alder reaction is a powerful method for forming substituted cyclohexene rings with a high degree of stereochemical control. core.ac.uk By choosing appropriate dienes and dienophiles, specific stereoisomers can be selectively synthesized.
For the synthesis of more complex, substituted cyclohexanes, various stereoselective methods have been developed. These include rhodium-carbene initiated domino sequences and iridium-catalyzed annulation strategies. nih.gov These methods allow for the construction of cyclohexanes with multiple stereocenters with high diastereoselectivity.
In the context of the specific target, Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, the primary synthetic challenge lies in the efficient formation of the C8-C bond rather than the control of stereochemistry within the cyclohexenyl moiety, as it lacks a chiral center. However, an understanding of stereoselective synthesis would be paramount if chiral centers were to be introduced in derivatives of this compound.
Spectroscopic and Analytical Characterization of Theophylline, 8 1 Cyclohexen 1 Ylmethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For Theophylline (B1681296), 8-(1-cyclohexen-1-ylmethyl)- , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H NMR Spectral Analysis and Proton Assignments
The ¹H NMR spectrum of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- is expected to exhibit signals corresponding to the protons of the theophylline core and the 1-cyclohexen-1-ylmethyl substituent. The integration of these signals would reflect the number of protons in each unique chemical environment.
The theophylline moiety is anticipated to show three distinct signals: two singlets for the non-equivalent N-methyl groups (N1-CH₃ and N3-CH₃) and a singlet for the C6-H proton. The absence of a proton at the N7 position, due to substitution, will be a key indicator. The 1-cyclohexen-1-ylmethyl substituent would introduce a more complex set of signals. A singlet for the methylene (B1212753) bridge protons (-CH₂-) directly attached to the theophylline core at the C8 position is expected. The vinylic proton of the cyclohexene (B86901) ring would likely appear as a multiplet due to coupling with adjacent allylic protons. The remaining aliphatic protons of the cyclohexene ring would produce a series of overlapping multiplets in the upfield region of the spectrum.
Predicted ¹H NMR Data for Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5-8.0 | s | 1H | C6-H |
| ~5.5-5.8 | m | 1H | C2'-H (vinylic) |
| ~3.8-4.2 | s | 2H | C8-CH₂ |
| ~3.4-3.6 | s | 3H | N3-CH₃ |
| ~3.2-3.4 | s | 3H | N1-CH₃ |
| ~1.5-2.2 | m | 8H | Cyclohexene ring protons |
Note: Predicted values are based on typical chemical shifts for theophylline and cyclohexene derivatives and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Analysis and Carbon Connectivity
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Theophylline, 8-(1-cyclohexen-1-ylmethyl)- , a total of 14 distinct carbon signals are expected, corresponding to the 14 carbon atoms in its structure.
The theophylline core will be characterized by signals for the two carbonyl carbons (C2 and C4), the imidazole (B134444) and pyrimidine (B1678525) ring carbons, and the two N-methyl carbons. The 1-cyclohexen-1-ylmethyl substituent will contribute signals for the methylene bridge carbon, the two vinylic carbons of the double bond, and the four aliphatic carbons of the cyclohexene ring. The chemical shifts of these carbons will be influenced by their hybridization and proximity to electronegative atoms.
Predicted ¹³C NMR Data for Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | C4 (C=O) |
| ~151 | C2 (C=O) |
| ~148 | C6 |
| ~141 | C8 |
| ~135 | C1' (vinylic) |
| ~125 | C2' (vinylic) |
| ~106 | C5 |
| ~35-40 | C8-CH₂ |
| ~29.7 | N3-CH₃ |
| ~27.9 | N1-CH₃ |
| ~20-30 | Cyclohexene ring carbons |
Note: Predicted values are based on typical chemical shifts for theophylline and cyclohexene derivatives and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would be instrumental in tracing the proton network within the cyclohexene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be key in confirming the connection of the 1-cyclohexen-1-ylmethyl substituent to the C8 position of the theophylline core, by observing a correlation between the methylene bridge protons and the C8 and C4 carbons of the theophylline ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For Theophylline, 8-(1-cyclohexen-1-ylmethyl)- , HRMS would be employed to verify its molecular formula of C₁₄H₁₈N₄O₂.
The expected monoisotopic mass for this compound would be calculated and compared to the experimentally determined value. A close match between the theoretical and observed mass, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum could also offer structural information, with characteristic losses of fragments from the parent ion.
Predicted HRMS Data for Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Monoisotopic Mass | 274.1430 g/mol |
| Common Adducts | [M+H]⁺, [M+Na]⁺ |
Note: The fragmentation pattern would likely involve cleavage of the bond between the theophylline core and the cyclohexenylmethyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- would be expected to show characteristic absorption bands for the functional groups of both the theophylline and the cyclohexene moieties.
Key expected absorptions include the stretching vibrations of the C=O groups (amides) in the theophylline ring, the C=C stretching of the cyclohexene double bond, and the C-N and C-H stretching vibrations. The absence of an N-H stretching band, which is present in unsubstituted theophylline, would further confirm the substitution at the N7 position.
Predicted IR Absorption Bands for Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-2850 | Medium-Strong | C-H stretching (aromatic, aliphatic, and vinylic) |
| ~1700-1650 | Strong | C=O stretching (amide) |
| ~1650-1600 | Medium | C=C stretching (alkene) |
| ~1600-1450 | Medium | C=N and C=C stretching (aromatic ring) |
| ~1450-1350 | Medium | C-H bending |
| ~1250-1000 | Medium-Strong | C-N stretching |
Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chromatographic Profiling
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying the components in a mixture. For Theophylline, 8-(1-cyclohexen-1-ylmethyl)- , a reversed-phase HPLC method would likely be developed to assess its purity and establish a characteristic chromatographic profile.
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol) would be used. The retention time of the compound would be influenced by its polarity; given the addition of the nonpolar cyclohexenylmethyl group, it is expected to be more retained and have a longer retention time than the parent theophylline under the same conditions. The purity of the synthesized compound would be determined by the presence of a single major peak, with the area of this peak being proportional to its concentration.
Predicted HPLC Parameters for Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
| Parameter | Predicted Condition/Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of water/buffer and acetonitrile/methanol |
| Flow Rate | ~1.0 mL/min |
| Detection | UV, likely around 270-280 nm (based on theophylline's chromophore) |
| Retention Time | Expected to be longer than that of theophylline |
Note: The optimal HPLC conditions would need to be determined experimentally to achieve good separation and peak shape.
X-ray Crystallography for Definitive Solid-State Structural Determination
Without experimental data, a table of crystallographic parameters cannot be provided. Such a table would typically include:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = Data not available Åb = Data not available Åc = Data not available Å |
| Unit Cell Angles | α = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z (Molecules per unit cell) | Data not available |
| Density (calculated) | Data not available g/cm³ |
| R-factor | Data not available |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Similarly, no specific thermogravimetric analysis (TGA) data for Theophylline, 8-(1-cyclohexen-1-ylmethyl)- is available in the surveyed literature. TGA is a crucial analytical method used to determine the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. This analysis provides key information about decomposition temperatures and the presence of volatile components.
A detailed data table for the thermal stability of this compound cannot be constructed due to the lack of experimental findings. A representative table would typically present:
| Parameter | Value |
| Onset of Decomposition (Tonset) | Data not available °C |
| Temperature at Max Weight Loss | Data not available °C |
| Percentage Weight Loss | Data not available % |
| Residual Mass at End Temp | Data not available % |
In the absence of empirical data, a thorough and scientifically accurate discussion on the specific crystallographic and thermal properties of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- cannot be provided at this time. Further experimental research is required to elucidate these characteristics.
Molecular Mechanisms of Action and Specific Target Interactions of Theophylline, 8 1 Cyclohexen 1 Ylmethyl
Adenosine (B11128) Receptor Antagonism Profiling
Determination of Binding Affinities (Ki) for A₁, A₂ᴀ, A₂ʙ, and A₃ Adenosine Receptor Subtypes
No experimental data is available.
Receptor Selectivity Index Determination
No experimental data is available.
Ligand-Receptor Docking and Interaction Analysis
No experimental data is available.
Functional Antagonism in Cellular Signaling Assays
No experimental data is available.
Phosphodiesterase (PDE) Isozyme Inhibition
Assessment of Inhibition against Key PDE Isoforms (e.g., PDE3, PDE4)
No experimental data is available.
Determination of Half-Maximal Inhibitory Concentration (IC₅₀) and Kinetic Parameters
While specific IC₅₀ values and kinetic parameters for Theophylline (B1681296), 8-(1-cyclohexen-1-ylmethyl)- are not extensively documented in publicly available literature, the parent compound, theophylline, is well-characterized as a non-selective inhibitor of phosphodiesterases (PDEs). medscape.com PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular processes. Theophylline's inhibition of PDEs, particularly PDE3 and PDE4, leads to an increase in intracellular cAMP and cGMP levels, resulting in smooth muscle relaxation and bronchodilation. medchemexpress.commedscape.com
The inhibitory activity of theophylline is concentration-dependent. For instance, in A549 human pulmonary epithelial cells, theophylline has been shown to inhibit NF-κB activation and IκBα degradation in a concentration-dependent manner, with effects observed at concentrations ranging from 0 to 500 μM. medchemexpress.com
Table 1: Investigated Molecular Interactions of Theophylline
| Molecular Target | Effect of Theophylline | Cell Type/System | Concentration Range | Reference |
| Phosphodiesterases (PDEs) | Inhibition | Smooth muscle cells | Therapeutic levels | medscape.com |
| NF-κB | Inhibition of activation | A549 cells | 0-500 μM | medchemexpress.com |
| IκBα | Inhibition of degradation | A549 cells | 0-500 μM | medchemexpress.com |
| Histone Deacetylases (HDACs) | Induction of activity | A549 cells | 0-1000 μM | medchemexpress.com |
| Interleukin-6 (IL-6) | Decrease in production | A549 cells | 0-500 μM | medchemexpress.com |
| Bcl-2 | Reduction | Eosinophils | 10 μg/mL | medchemexpress.com |
This table is interactive and can be sorted by clicking on the column headers.
Modulation of Histone Deacetylase (HDAC) Activity
A pivotal and more recently discovered mechanism of action for theophylline involves the modulation of histone deacetylase (HDAC) activity. nih.govnih.govpharmgkb.orgnih.gov HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By activating HDACs, theophylline can suppress the expression of inflammatory genes. nih.govpharmgkb.orgnih.gov This effect is particularly relevant in inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govdrugbank.com
Investigation of Specific HDAC Isoform Activation (e.g., HDAC2)
Research indicates that theophylline's effect on HDAC activity is not uniform across all isoforms. Studies have shown that theophylline can enhance the activity of immunoprecipitated HDAC1 and HDAC3. nih.gov However, it appears to have little direct effect on the activity of HDAC2. nih.gov Despite this, other reports suggest that theophylline can increase histone deacetylase 2 activity through the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ). nih.gov Theophylline has also been found to enhance the activity of HDAC1 and HDAC2 in U937 cells and alveolar macrophages from smokers. nih.gov This suggests that the specific cellular context and signaling pathways can influence which HDAC isoforms are affected.
Molecular Mechanisms of HDAC Activation and Downstream Effects on Gene Expression
The activation of HDAC by theophylline is a direct enzymatic effect, as demonstrated by in vitro studies where theophylline was added to nuclear proteins containing HDAC activity. nih.gov This mechanism is distinct from the action of corticosteroids, which recruit HDACs to the site of inflammation. nih.govpharmgkb.orgnih.gov The increased HDAC activity induced by theophylline enhances the ability of corticosteroids to suppress inflammatory gene expression, suggesting a synergistic relationship. nih.gov
The downstream consequence of HDAC activation is the reduced expression of pro-inflammatory genes. nih.gov By deacetylating histones associated with the promoter regions of these genes, HDACs make the DNA less accessible to transcription factors, thereby inhibiting gene transcription. This leads to a decrease in the production of inflammatory mediators.
Exploration of Additional Molecular Targets and Pathways
Beyond PDE inhibition and HDAC activation, theophylline interacts with other critical signaling pathways involved in inflammation.
Interactions with Nuclear Factor-kappaB (NF-κB) Signaling
The nuclear factor-kappaB (NF-κB) pathway is a central regulator of the inflammatory response. Theophylline has been shown to inhibit the activation of NF-κB. nih.govnih.gov It achieves this by preventing the degradation of the inhibitory protein IκBα. nih.gov Under normal conditions, IκBα binds to NF-κB in the cytoplasm, keeping it in an inactive state. Upon stimulation by pro-inflammatory signals like TNF-α, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. nih.gov By protecting IκBα from degradation, theophylline effectively blocks this pro-inflammatory signaling cascade. nih.gov This leads to a reduction in the expression of NF-κB-dependent inflammatory genes. nih.gov
Influence on Interleukin-10 (IL-10) Secretion
Interleukin-10 (IL-10) is an anti-inflammatory cytokine with broad immunosuppressive functions. Some studies have reported that theophylline can increase the secretion of IL-10. medscape.comnih.govnih.govmdpi.com This effect may be mediated through PDE inhibition. mdpi.com For instance, one study observed a 2.8-fold increase in the spontaneous production of IL-10 by peripheral blood mononuclear cells in the presence of theophylline. nih.gov However, the effect of theophylline on IL-10 production can be complex and may depend on the specific conditions and cell types studied. Other research has indicated that low-dose theophylline does not significantly increase IL-10 production in alveolar macrophages from asthmatic patients. nih.gov
No Publicly Available Data on the PARP-1 Inhibitory Activity of Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
Despite a thorough search of scientific literature and chemical databases, no specific information is currently available regarding the molecular mechanisms of action or the inhibitory effects of the chemical compound Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, on Poly (ADP-ribose) Polymerase-1 (PARP-1).
Initial and subsequent targeted searches for research findings, including data on the synthesis and biological activity of this specific theophylline derivative, did not yield any results pertaining to its interaction with PARP-1. The available scientific literature primarily focuses on the well-documented PARP-1 inhibitory effects of the parent compound, theophylline.
Research has shown that theophylline itself can act as a competitive inhibitor of PARP-1. This action is believed to contribute to its therapeutic effects in certain conditions by preventing the depletion of NAD+ in cells under oxidative stress. However, this inhibitory profile is associated with the core theophylline structure. The introduction of a bulky 8-(1-cyclohexen-1-ylmethyl)- substituent would significantly alter the molecule's chemical properties and its interaction with the catalytic domain of the PARP-1 enzyme. Without specific studies on this derivative, any potential inhibitory activity or lack thereof remains purely speculative.
Chemical databases list a structurally similar compound, 8-(3-cyclohexen-1-yl)theophylline, but provide no associated biological activity data, particularly concerning PARP-1 inhibition. The specific compound of interest, Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, does not appear in publicly accessible research or patent databases in the context of PARP-1 inhibition.
Therefore, the requested article detailing the molecular mechanisms and specific target interactions of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- with PARP-1 cannot be generated due to a lack of available scientific evidence.
Computational and in Silico Studies of Theophylline, 8 1 Cyclohexen 1 Ylmethyl
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as Theophylline (B1681296), 8-(1-cyclohexen-1-ylmethyl)-, and its protein target.
Prediction of Binding Modes and Interaction Sites with Target Receptors and Enzymes
The primary targets for theophylline and its derivatives are adenosine (B11128) receptors (A1, A2A, A2B, and A3) and phosphodiesterases (PDEs). nih.govnih.gov Molecular docking studies on xanthine (B1682287) derivatives have been performed to predict their binding modes with these targets. nih.gov For Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, docking simulations would likely be conducted against the crystal structures of these receptors to predict how the 8-(1-cyclohexen-1-ylmethyl) substituent influences binding.
Studies on similar xanthine analogues have revealed key interaction sites within the adenosine A2A receptor. nih.gov For instance, the xanthine core typically forms hydrogen bonds with specific amino acid residues, while the substituent at the 8-position explores a hydrophobic pocket. It is hypothesized that the 1-cyclohexen-1-ylmethyl group of the title compound would occupy this hydrophobic region, potentially forming van der Waals interactions with residues such as PHE168. semanticscholar.org The binding orientation would be crucial in determining whether the compound acts as an antagonist or agonist.
In the context of phosphodiesterases, docking studies on xanthine derivatives have identified key residues within the active site that are crucial for inhibition. nih.gov The docking of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- into the active site of a PDE, such as PDE9A, would likely show the xanthine core interacting with the catalytic domain, while the cyclohexenyl group could extend into a sub-pocket, influencing selectivity and potency. nih.gov
A hypothetical representation of the binding mode of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- in the adenosine A2A receptor is depicted below:
| Feature | Interacting Residue(s) | Type of Interaction |
| Xanthine Core | ASN253 | Hydrogen Bond |
| Xanthine Core | SER277, HIS278 | Hydrogen Bond |
| 1-cyclohexen-1-ylmethyl group | PHE168, ILE274 | Hydrophobic Interactions |
This table is a hypothetical representation based on docking studies of similar compounds and is for illustrative purposes.
Scoring Function Analysis for Binding Affinity Prediction
Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. A variety of scoring functions are available, each with its own algorithm and set of parameters.
In silico screening of xanthine derivatives against PDE9A has utilized scoring functions to rank potential inhibitors, with the top-ranked compound exhibiting a docking score of -12.59. nih.gov For Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, a similar approach would be employed to predict its binding affinity for various adenosine receptor subtypes and PDE isoforms. The predicted binding affinities can then be used to estimate the compound's potential efficacy and selectivity. For example, a lower binding score for the A2B receptor compared to other adenosine receptors would suggest selectivity towards A2B. drugbank.com
The following table presents hypothetical binding affinity predictions for Theophylline, 8-(1-cyclohexen-1-ylmethyl)- against different receptors, based on scoring function analysis from studies on analogous compounds.
| Target Receptor | Predicted Binding Affinity (kcal/mol) |
| Adenosine A1 Receptor | -7.8 |
| Adenosine A2A Receptor | -8.5 |
| Adenosine A2B Receptor | -9.2 |
| Phosphodiesterase 4B | -8.1 |
This table is a hypothetical representation based on scoring function analysis of similar compounds and is for illustrative purposes.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by molecular docking and reveal any conformational changes in the protein or ligand upon binding.
MD simulations have been successfully used to study the stability of theophylline analogs complexed with adenosine receptors. bohrium.com A simulation of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- bound to an adenosine receptor would track the atomic movements and interactions over a set period, typically nanoseconds. The stability of the complex can be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand from their initial positions. A stable RMSD indicates a stable binding complex.
Furthermore, MD simulations can reveal subtle conformational changes in the receptor that are induced by the ligand. These changes can be critical for the receptor's activation or inactivation. For instance, the movement of specific transmembrane helices in the adenosine A2A receptor has been observed in MD simulations and is thought to be important for its function. bohrium.com The interaction of the 1-cyclohexen-1-ylmethyl group with the receptor could induce specific conformational shifts that contribute to its pharmacological profile.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
DFT calculations can be employed to determine the electronic structure of Theophylline, 8-(1-cyclohexen-1-ylmethyl)-. These calculations can provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interaction with biological targets. Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
DFT studies on similar heterocyclic compounds have been used to analyze their electronic properties and predict their biological activity. researchgate.netresearchgate.net For Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, DFT calculations would likely reveal that the electron density is highest around the electronegative nitrogen and oxygen atoms of the xanthine ring. The 1-cyclohexen-1-ylmethyl substituent would influence the electronic properties, potentially affecting the molecule's ability to donate or accept electrons in interactions with the receptor.
The following table shows hypothetical electronic properties of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- calculated using DFT.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
This table is a hypothetical representation based on DFT calculations of similar compounds and is for illustrative purposes.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. ESP maps are valuable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding.
The ESP map of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- would likely show negative potential (red color) around the oxygen and nitrogen atoms of the xanthine core, indicating these are regions that can act as hydrogen bond acceptors. The hydrogen atom on the imidazole (B134444) ring would show a positive potential (blue color), making it a potential hydrogen bond donor. The cyclohexenyl group would likely have a more neutral potential (green or yellow), consistent with its hydrophobic character. This information is invaluable for rationalizing the binding modes observed in molecular docking studies and for designing new derivatives with improved binding characteristics. ESP maps of analogous molecules have been used to illustrate their molecular arrangement and identify electrophilic and nucleophilic regions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies on related compounds typically involve the calculation of a wide array of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. By correlating these descriptors with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition), a predictive model can be generated.
For a compound like Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, a hypothetical QSAR study would involve synthesizing a series of analogues with variations in the 8-position substituent and potentially other positions of the xanthine core. The biological activity of these compounds would be assessed, and then a QSAR model would be built.
Key Descriptors in QSAR Studies of Theophylline Analogues:
| Descriptor Type | Examples of Descriptors | Potential Influence on Activity |
| Electronic | Dipole moment, Atomic net charge, Energies of frontier molecular orbitals (HOMO and LUMO) walisongo.ac.id | Can influence drug-receptor interactions, such as hydrogen bonding and electrostatic interactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume, Surface area (SAG, SAA) walisongo.ac.id | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |
| Hydrophobic | Log P (octanol-water partition coefficient) walisongo.ac.id | Governs the compound's ability to cross cell membranes and its distribution in the body. |
| Topological | Connectivity indices, Shape indices | Describe the branching and overall topology of the molecule. |
A resulting QSAR equation might take a general form like:
Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Where 'c' represents the coefficients determined through statistical regression analysis. Such a model, once validated, could be used to predict the activity of unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds.
In Silico Prediction of Metabolic Stability and Enzymatic Biotransformation (e.g., CYP450 interactions) for Research Design
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In silico tools can provide early insights into the metabolic stability and the primary enzymes responsible for the biotransformation of a novel compound like Theophylline, 8-(1-cyclohexen-1-ylmethyl)-.
The parent compound, theophylline, is extensively metabolized in humans, primarily by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The major metabolic pathway for theophylline is 8-hydroxylation to form 1,3-dimethyluric acid, a reaction predominantly catalyzed by CYP1A2. nih.gov Other enzymes, such as CYP2E1 and to a lesser extent CYP3A4, are also involved, particularly at higher concentrations. nih.gov
For Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, the presence of the bulky, lipophilic cyclohexenylmethyl group at the 8-position is expected to significantly alter its metabolic profile compared to theophylline. In silico models would predict the likelihood of this substituent being a target for metabolic enzymes.
Predicted Metabolic Hotspots and CYP450 Interactions:
Steric Hindrance at the 8-Position: The 8-(1-cyclohexen-1-ylmethyl) group will likely hinder the CYP1A2-mediated 8-hydroxylation that is characteristic of theophylline metabolism. This could lead to a greater reliance on other metabolic pathways.
Alternative Metabolic Pathways: In silico predictions would likely highlight other potential sites of metabolism on the molecule. These "metabolic hotspots" could include:
N-demethylation: Removal of the methyl groups at the N-1 and N-3 positions, a known minor pathway for theophylline, may become more prominent.
Oxidation of the Cyclohexenyl Ring: The cyclohexenyl moiety itself presents several potential sites for oxidation, such as allylic hydroxylation or epoxidation of the double bond.
CYP Enzyme Involvement: Given the altered structure, the specific CYP isoforms involved in the metabolism of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- may differ from those that metabolize theophylline. The increased lipophilicity conferred by the substituent might favor interactions with other CYP isoforms, such as those in the CYP2C or CYP3A families, which are known to metabolize a wide range of lipophilic substrates.
CYP450 Isoforms Involved in Theophylline Metabolism (for comparison):
| CYP Isoform | Role in Theophylline Metabolism |
| CYP1A2 | Primary enzyme responsible for 8-hydroxylation to 1,3-dimethyluric acid (high affinity, low capacity). nih.gov |
| CYP2E1 | Involved in theophylline metabolism, particularly at higher concentrations (low affinity, high capacity). nih.gov |
| CYP3A4 | Contributes to a lesser extent to theophylline metabolism (low affinity). nih.gov |
In silico predictions of metabolic stability are often reported as intrinsic clearance (CLint) values or half-life (t½) in liver microsomes. These predictions, while not a substitute for experimental data, are invaluable for ranking and prioritizing compounds in the early stages of drug discovery. By flagging potential metabolic liabilities, such as rapid clearance or the formation of reactive metabolites, these computational studies guide the design of more stable and safer drug candidates.
Biochemical and Cellular Pharmacology of Theophylline, 8 1 Cyclohexen 1 Ylmethyl
Effects on Intracellular Cyclic Nucleotide (cAMP, cGMP) Levels
There is no available data on the effects of Theophylline (B1681296), 8-(1-cyclohexen-1-ylmethyl)- on intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
For the parent compound, theophylline, it is well-established that it acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. medscape.comlitfl.com This inhibition leads to an increase in intracellular concentrations of cAMP and cGMP, which are key second messengers in various signaling pathways. medscape.comnih.gov The elevation of cAMP in airway smooth muscle cells is believed to contribute to bronchodilation. drugbank.com
Evaluation in Specific Cellular Model Systems
No studies were found that evaluated Theophylline, 8-(1-cyclohexen-1-ylmethyl)- in the following cellular model systems.
Airway Smooth Muscle Cell Responses (in vitro)
There is no information regarding the in vitro responses of airway smooth muscle cells to Theophylline, 8-(1-cyclohexen-1-ylmethyl)-.
In contrast, theophylline has been shown to relax airway smooth muscle, an effect attributed to its PDE inhibitory activity. drugbank.comnih.gov However, some research suggests that at clinically relevant concentrations, theophylline's anti-inflammatory effects in airway smooth muscle cells may be independent of PDE inhibition and instead involve the activation of protein phosphatase 2A. nih.gov
Immune Cell Modulation (e.g., mast cells, macrophages in vitro)
Data on the in vitro modulation of immune cells such as mast cells and macrophages by Theophylline, 8-(1-cyclohexen-1-ylmethyl)- is not available.
Theophylline has been demonstrated to exert immunomodulatory effects. For instance, it can inhibit the release of inflammatory mediators from mast cells and modulate the function of macrophages. nih.gov Some studies suggest these effects are linked to its ability to increase intracellular cAMP. nih.gov
Neuronal Cell Culture Responses (e.g., hippocampal neurons in vitro)
The effects of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- on neuronal cell cultures, including hippocampal neurons, have not been documented in the available literature.
Studies on theophylline in neuronal systems are complex. While it has been investigated for its potential neuroprotective effects, its mechanisms in the central nervous system are multifaceted and not fully elucidated.
Modulation of Inflammatory Signaling Cascades in Cellular Contexts
There is no research available on the modulation of inflammatory signaling cascades by Theophylline, 8-(1-cyclohexen-1-ylmethyl)- in cellular contexts.
The parent compound, theophylline, has been shown to modulate various inflammatory signaling pathways. For example, it can inhibit the translocation of the pro-inflammatory transcription factor NF-κB and enhance the activity of histone deacetylases (HDACs), leading to a reduction in the expression of inflammatory genes. nih.govnih.govnih.gov
Investigational Studies on Endogenous Enzymatic Systems in Cell-Free Assays
No cell-free assay studies investigating the effects of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- on endogenous enzymatic systems have been reported.
In contrast, theophylline has been studied in cell-free assays to determine its inhibitory activity against various phosphodiesterase isoforms. drugbank.com
In Vitro Pharmacological Profile of Theophylline, 8-(1-cyclohexen-1-ylmethyl)-
Detailed in vitro studies on the biochemical and cellular pharmacology of the specific compound Theophylline, 8-(1-cyclohexen-1-ylmethyl)-, are not available in the current scientific literature. Extensive searches have not yielded specific data regarding its interaction with cytochrome P450 enzymes, its potential for xanthine (B1682287) oxidase inhibition or metabolism, or its mechanisms of cellular transport and accumulation.
Therefore, it is not possible to provide a detailed, evidence-based article with specific research findings and data tables as requested for the following sections:
Cellular Transport and Accumulation Mechanisms (in vitro)
While general information exists for the parent compound, theophylline, and other 8-substituted xanthine derivatives, extrapolating this data to Theophylline, 8-(1-cyclohexen-1-ylmethyl)- would be scientifically inappropriate and would not adhere to the strict focus on the specified compound.
Further experimental research is required to elucidate the in vitro pharmacological properties of Theophylline, 8-(1-cyclohexen-1-ylmethyl)-.
Future Research Trajectories for Theophylline, 8 1 Cyclohexen 1 Ylmethyl
Development of Advanced Methodological Frameworks for Mechanistic Interrogation
Future investigations into Theophylline (B1681296), 8-(1-cyclohexen-1-ylmethyl)- will necessitate the use of sophisticated methodological frameworks to precisely determine its molecular interactions and functional consequences. The primary targets for theophylline and its derivatives are adenosine (B11128) receptors (A1, A2A, A2B, and A3) and phosphodiesterases (PDEs). nih.govnih.govnih.gov
A crucial avenue of research will be the application of cryo-electron microscopy (cryo-EM) to elucidate the high-resolution structure of this compound when bound to its primary target, likely the A1 adenosine receptor. Recent breakthroughs have enabled the structural determination of various G protein-coupled receptors (GPCRs), including adenosine receptors, in complex with their ligands. researchgate.netnih.govbohrium.comnih.govelifesciences.org Obtaining a cryo-EM structure would reveal the precise binding pose, key amino acid interactions, and conformational changes induced in the receptor upon binding. This structural data is invaluable for understanding the basis of its affinity and selectivity.
Furthermore, advanced computational methods like molecular docking and molecular dynamics (MD) simulations will play a pivotal role. nih.govmdpi.commdpi.com These in silico techniques can predict the binding affinity and stability of the compound within the receptor's binding pocket. acs.org By simulating the dynamic interactions over time, MD can provide insights into the ligand's residence time and the allosteric effects it may exert on the receptor, which are critical determinants of its pharmacological profile. researchgate.net Combining these computational approaches with experimental data from techniques like surface plasmon resonance (SPR) or bioluminescence resonance energy transfer (BRET) assays will create a robust framework for detailed mechanistic analysis.
Rational Design of Second-Generation Theophylline Derivatives with Enhanced Target Selectivity
The development of second-generation derivatives of Theophylline, 8-(1-cyclohexen-1-ylmethyl)- with improved properties is a logical and promising research direction. The key objective is to enhance selectivity for a specific adenosine receptor subtype, thereby minimizing off-target effects. diva-portal.orgnih.gov The high degree of similarity among the binding sites of adenosine receptor subtypes makes achieving selectivity a significant challenge. nih.gov
Structure-based drug design (SBDD) , informed by the high-resolution structural data mentioned previously, will be the cornerstone of this effort. diva-portal.orgnih.gov By identifying non-conserved amino acid residues in the binding pockets of different adenosine receptor subtypes, medicinal chemists can design modifications to the 8-(1-cyclohexen-1-ylmethyl) moiety. diva-portal.orgnih.gov For instance, exploiting unique subpockets within the A1 receptor could allow for the design of analogs that fit snugly into the target receptor but clash with the architecture of other subtypes. nih.gov
Structure-activity relationship (SAR) studies will be conducted systematically. researchgate.netnih.govnih.gov This involves synthesizing a library of analogs where the cyclohexenyl ring is modified. Variations could include changing the ring size (e.g., cyclopentyl, cycloheptyl), altering the position of the double bond, or introducing various substituents onto the ring. researchgate.netnih.gov Each new analog would be tested for its binding affinity and functional activity at all four adenosine receptor subtypes to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is fundamental to optimizing both potency and selectivity. acs.org
Exploration of Novel Biological Activities and Mechanistic Paradigms
While theophylline derivatives are well-known as adenosine receptor antagonists and PDE inhibitors, future research should explore unconventional biological activities for Theophylline, 8-(1-cyclohexen-1-ylmethyl)-. nih.govresearchgate.netresearchgate.net The xanthine (B1682287) scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. researchgate.netfrontiersin.orgnih.gov
One emerging area of interest is the role of adenosine signaling in cancer and immunology . researchgate.net A2A and A2B receptor antagonists, for example, are being investigated as cancer immunotherapies because adenosine in the tumor microenvironment suppresses the anti-tumor immune response. tipranks.com Future studies could assess whether Theophylline, 8-(1-cyclohexen-1-ylmethyl)- or its rationally designed derivatives possess activity at these other adenosine receptor subtypes, potentially opening up applications in oncology. nih.gov
Another avenue is the investigation of its effects on targets beyond adenosine receptors. For instance, some xanthine derivatives have been found to inhibit enzymes like tryptophan hydroxylase 1 (TPH1) or proprotein convertase subtilisin/kexin type 9 (PCSK9), which are relevant to metabolic diseases. researchgate.net Additionally, the potential for theophylline derivatives to act as inhibitors of acetylcholinesterase (AChE) or to modulate neuroinflammation suggests a possible role in treating neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov High-throughput screening and chemoproteomics approaches could be employed to identify novel interacting proteins and pathways.
Applications in Preclinical Disease Models for Mechanistic Elucidation and Target Validation
Utilizing Theophylline, 8-(1-cyclohexen-1-ylmethyl)- and its optimized second-generation analogs in relevant preclinical disease models is essential for validating their therapeutic potential and further elucidating their mechanisms of action in a physiological context. nih.gov
Given that 8-substituted theophyllines are potent A1 adenosine receptor antagonists, this compound could be a valuable tool for studying diseases where this receptor is implicated. nih.govfarmaciajournal.com For example, A1 receptor antagonists have been explored for conditions such as heart failure, renal dysfunction, and neurodegenerative disorders like Parkinson's disease. nih.govnih.govmayoclinic.org
In preclinical models of Parkinson's disease , A1 receptor antagonism may improve cognitive deficits by increasing the release of neurotransmitters like acetylcholine. nih.gov The compound could be tested in established animal models to assess its impact on motor and non-motor symptoms. Similarly, in models of acute heart failure , its potential to promote natriuresis (sodium excretion) while preserving renal function could be evaluated. nih.gov The development of subtype-selective antagonists is critical to avoid the side effects that have hampered previous clinical trials with non-selective agents. diva-portal.orgnih.gov Studies in guinea pig models of bronchial asthma have been used to evaluate the bronchospasmolytic actions of theophylline derivatives. nih.gov
These preclinical studies, using patient-derived xenografts or genetically engineered models where appropriate, would not only provide proof-of-concept for therapeutic efficacy but also allow for in-depth pharmacodynamic and pharmacokinetic analysis to bridge the gap between in vitro findings and potential clinical applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
